![molecular formula C19H13F2N3O2S2 B2748138 2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2320268-24-2](/img/structure/B2748138.png)
2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Description
Synthesis Analysis
The compound was efficiently synthesized in seven steps from commercially available starting materials. The synthetic route involved several key transformations, including the introduction of the thiazolo[5,4-b]pyridine core and the sulfonamide functionality. The overall yield was moderate to good, ensuring accessibility for further studies .
Molecular Structure Analysis
The molecular formula of Compound 19a is C19H13F2N3O2S2 . Its core structure consists of a thiazolo[5,4-b]pyridine scaffold, with a 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide moiety attached. The presence of the sulfonamide group is crucial for its biological activity .
Chemical Reactions Analysis
Compound 19a was tested for its inhibitory activity against phosphoinositide 3-kinase (PI3K). Notably, it exhibited potent PI3K inhibitory activity, with an IC50 value of 3.6 nm. The sulfonamide functionality and the pyridyl attachment were identified as key structural units influencing its potency. Further docking analysis revealed direct hydrogen bond interactions between the N-heterocyclic core of Compound 19a and the kinase .
Mechanism of Action
properties
IUPAC Name |
2,6-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S2/c1-11-10-12(18-23-16-6-3-9-22-19(16)27-18)7-8-15(11)24-28(25,26)17-13(20)4-2-5-14(17)21/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPXERXEVLTMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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